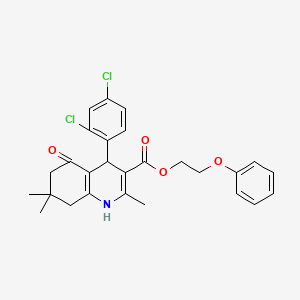![molecular formula C18H15Cl2N3O4S B11693287 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,4-二氯苯基)-1,3,4-噻二唑-2-基]-3,4,5-三甲氧基苯甲酰胺是一种属于噻二唑衍生物类的化学化合物。该化合物以噻二唑环、二氯苯基基团和三甲氧基苯甲酰胺部分的存在为特征。
准备方法
合成路线和反应条件
N-[5-(2,4-二氯苯基)-1,3,4-噻二唑-2-基]-3,4,5-三甲氧基苯甲酰胺的合成通常涉及多个步骤。一种常用的方法是从噻二唑环的制备开始。这可以通过在酸性条件下使2,4-二氯苯甲酸与硫代半碳酰肼反应来实现,形成中间体2,4-二氯苯基-1,3,4-噻二唑。 然后,该中间体在三乙胺等碱的存在下与3,4,5-三甲氧基苯甲酰氯偶联,得到最终产物 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对更高的产量和纯度进行优化,通常使用自动化反应器和连续流动系统以确保生产的一致性。反应条件,例如温度、压力和溶剂选择,将被严格控制以最大限度地提高效率并最大限度地减少副产物。
化学反应分析
反应类型
N-[5-(2,4-二氯苯基)-1,3,4-噻二唑-2-基]-3,4,5-三甲氧基苯甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂进行氧化,导致形成亚砜或砜。
还原: 可以使用还原剂(如氢化铝锂)进行还原反应,这可能会还原噻二唑环。
取代: 该化合物可以参与亲核取代反应,特别是在二氯苯基基团上。
常用试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸可用作氧化剂。
还原: 氢化铝锂或硼氢化钠是常见的还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在碱性条件下进行。
主要产物
氧化: 亚砜或砜。
还原: 还原的噻二唑衍生物。
取代: 取代的二氯苯基衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 由于其破坏细菌细胞壁的能力,研究了其作为抗菌剂的潜力。
医学: 探索其潜在的抗癌特性,因为它可以抑制参与癌细胞增殖的某些酶。
工业: 用于开发具有特定电子或光学特性的新材料。
作用机制
N-[5-(2,4-二氯苯基)-1,3,4-噻二唑-2-基]-3,4,5-三甲氧基苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。在生物系统中,它可以与酶或受体结合,抑制其活性。 例如,它可能会抑制参与细胞信号通路中的某些激酶的活性,从而导致抑制癌细胞生长 . 该化合物破坏细菌细胞壁的能力使其成为潜在的抗菌剂。
相似化合物的比较
类似化合物
独特性
N-[5-(2,4-二氯苯基)-1,3,4-噻二唑-2-基]-3,4,5-三甲氧基苯甲酰胺是独特的,因为它结合了噻二唑环和三甲氧基苯甲酰胺部分。这种结构特征赋予了特定的电子和立体性质,与类似化合物相比,可以增强其生物活性选择性。它能够进行各种化学反应也使其成为进一步修饰和应用的多功能化合物。
属性
分子式 |
C18H15Cl2N3O4S |
|---|---|
分子量 |
440.3 g/mol |
IUPAC 名称 |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H15Cl2N3O4S/c1-25-13-6-9(7-14(26-2)15(13)27-3)16(24)21-18-23-22-17(28-18)11-5-4-10(19)8-12(11)20/h4-8H,1-3H3,(H,21,23,24) |
InChI 键 |
AZMYLCISHXMSSC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693213.png)
![3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11693220.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11693231.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)

![2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11693273.png)
![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)

![(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11693299.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
